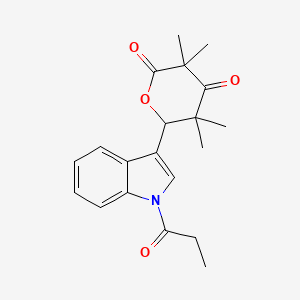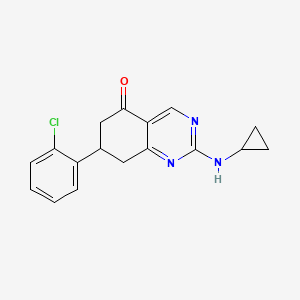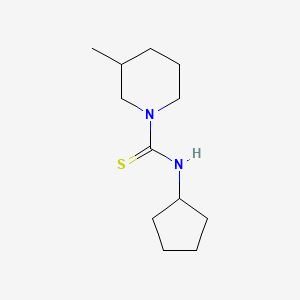
3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione
Overview
Description
3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as FR901228 or romidepsin and is a member of the class of compounds known as cyclic peptides.
Mechanism of Action
The mechanism of action of 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a key role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione has been found to have other biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione in lab experiments include its well-established synthesis method, its high purity, and its potential therapeutic applications. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to handle and store the compound safely.
Future Directions
There are several future directions for research on 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on gene expression and epigenetic regulation.
Scientific Research Applications
3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to have anticancer properties and has shown promising results in the treatment of various types of cancer, including lymphoma and leukemia.
properties
IUPAC Name |
3,3,5,5-tetramethyl-6-(1-propanoylindol-3-yl)oxane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-6-15(22)21-11-13(12-9-7-8-10-14(12)21)16-19(2,3)17(23)20(4,5)18(24)25-16/h7-11,16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGLGBMNYVGQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=C(C2=CC=CC=C21)C3C(C(=O)C(C(=O)O3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082312.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4082324.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4082328.png)

![methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4082338.png)
![1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B4082343.png)

![methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4082350.png)
![3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride](/img/structure/B4082359.png)

![N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B4082397.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B4082404.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4082412.png)
